MK-6169 - 1620479-63-1

MK-6169

Catalog Number: EVT-276096
CAS Number: 1620479-63-1
Molecular Formula: C54H62FN9O8S
Molecular Weight: 1016.2034
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-6169 is a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions.
Synthesis Analysis

The synthesis of MK-6169 involves multiple steps that utilize advanced organic chemistry techniques. The initial synthetic route includes the formation of key intermediates through reactions such as coupling and cyclization. A notable method described in the literature includes the use of a tetrahydropyran cap structure, which significantly enhances the compound's potency and selectivity against Hepatitis C virus strains .

Key technical details from the synthesis process include:

  • Reagents: Various reagents are employed for functional group modifications and coupling reactions.
  • Reaction Conditions: Specific temperature and solvent conditions are optimized to improve yield and purity.
  • Purification: The final product is purified using chromatography techniques to ensure high purity before biological testing.
Molecular Structure Analysis

MK-6169 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C16_{16}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 302.34 g/mol.

Structural Data

  • Molecular Weight: 302.34 g/mol
  • Functional Groups: Includes amides and aromatic rings that enhance binding affinity to the target protein.
  • 3D Structure: The compound's three-dimensional conformation is crucial for its interaction with the Hepatitis C virus non-structural protein 5A.
Chemical Reactions Analysis

MK-6169 undergoes several chemical reactions during its synthesis, primarily involving:

  • Amide Formation: Key to constructing the core structure.
  • Cyclization Reactions: Important for establishing ring structures that contribute to the compound's stability and activity.

The technical details of these reactions often involve:

  • Catalysts: Specific catalysts are used to facilitate reactions under mild conditions.
  • Yield Optimization: Reaction conditions are adjusted to maximize yield while minimizing by-products.
Mechanism of Action

The mechanism of action for MK-6169 involves its binding to the Hepatitis C virus non-structural protein 5A, inhibiting its function in viral replication. This inhibition disrupts the viral lifecycle, preventing the virus from replicating effectively within host cells.

Process Details

  1. Binding Affinity: MK-6169 exhibits high binding affinity for the target protein due to its structural features.
  2. Inhibition of Protein Function: By binding to non-structural protein 5A, it prevents necessary interactions required for viral replication.
  3. Impact on Viral Load: Clinical studies have shown that treatment with MK-6169 leads to significant reductions in viral load among infected patients .
Physical and Chemical Properties Analysis

MK-6169 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents, which aids in formulation for therapeutic use.
  • Stability: Demonstrates stability under physiological conditions, making it suitable for oral administration.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of its crystalline nature.
  • pH Stability: Maintains stability across a range of pH levels, essential for oral bioavailability.
Applications

MK-6169 has significant scientific applications primarily in antiviral therapy:

  • Hepatitis C Treatment: It is being investigated as part of combination therapies aimed at treating chronic Hepatitis C infections.
  • Research Tool: Used in laboratory settings to study viral mechanisms and develop further antiviral agents.

The ongoing research into MK-6169 highlights its potential as an effective treatment option against Hepatitis C virus infections, especially given its optimized activity against resistant strains .

Introduction to HCV NS5A Inhibitors and MK-6169

Hepatitis C Virus (HCC) Epidemiology and Genotypic Diversity

Hepatitis C virus (HCV) chronically infects approximately 170 million individuals globally, posing a major risk for cirrhosis, liver failure, and hepatocellular carcinoma [5]. The virus exhibits extraordinary genetic diversity, classified into eight major genotypes and over 90 subtypes with distinct geographical distributions. Genotype 1 dominates in the Americas and Europe (constituting ~74% of U.S. infections), while genotype 3 prevails across South Asia (e.g., 58.8% in Northern India) [5] [7]. Genotype 4 shows significant prevalence in Africa and the Middle East, with emerging subgenotypes 4a and 4d identified in Colombia [3]. This diversity complicates therapeutic development, as viral proteins—particularly NS5A—vary substantially between genotypes, influencing drug susceptibility and resistance pathways. The global burden is exacerbated by transmission routes including unsafe injection practices (43.1% of cases in Northern India) and inadequately screened blood transfusions [5].

Table 1: Global Distribution of Major HCV Genotypes

RegionPredominant Genotype(s)Prevalence (%)Key Subtypes Identified
United StatesGT1741a, 1b
Northern IndiaGT358.83a, 3b
ColombiaGT1601a, 1b
West/Central AfricaGT4Variable4a, 4d, 4r
EuropeGT1/GT3~40/~251a, 1b, 3a

Role of NS5A in HCV Replication and Viral Assembly

NS5A is a multifunctional, zinc-binding phosphoprotein essential for HCV replication and assembly. Structurally, it comprises three domains: Domain I (aa 1–213) forms dimeric structures with RNA-binding grooves critical for replication; Domains II (aa 250–342) and III (aa 356–447) facilitate interactions with viral/host proteins [6] [8]. NS5A orchestrates the formation of endoplasmic reticulum-derived double-membrane vesicles (DMVs), which shelter viral replication complexes from host immune surveillance [8]. It modulates RNA synthesis through interactions with NS5B (RNA-dependent RNA polymerase) and cyclophilin A, while also regulating viral assembly via lipid droplet coordination. NS5A exists in basally phosphorylated (p56) and hyperphosphorylated (p58) forms, acting as a molecular switch between replication (p56) and assembly (p58) [6] [8]. Crucially, NS5A lacks enzymatic function, making it an unconventional but high-value drug target. Resistance-associated substitutions (RASs) like Y93H (genotype 3) or L31M (genotype 1a) frequently occur in its N-terminal domain, diminishing inhibitor binding and clinical efficacy [3] [6].

Table 2: Key Resistance-Associated Substitutions (RASs) in NS5A

RASGenotype PrevalenceFunctional ImpactEffect on Replication Fitness
Y93HGT1b, GT3aDisrupts inhibitor binding affinitySeverely impaired (GT1b)
L31VGT3aAlters NS5A conformationModerate reduction
Q30RGT1a, GT4Hinders drug access to hydrophobic pocketVariable
C92RGT2aCompensatory mutation for other RASsEnhanced with K30E/Q

Emergence of Pan-Genotypic NS5A Inhibitors in Antiviral Therapy

The development of direct-acting antivirals (DAAs) revolutionized HCV therapy, transitioning from interferon-based regimens (SVR rates: 40–60%) to all-oral combinations achieving >90% cure rates [1]. NS5A inhibitors became therapeutic cornerstones due to their exceptional potency—inhibiting replication at picomolar concentrations—and ability to target multiple stages of the viral lifecycle [1] [9]. First-generation agents like daclatasvir exhibited genotype-specific limitations; for example, efficacy against GT1a was compromised by Q30 or Y93 RASs [9]. Second-generation inhibitors (e.g., velpatasvir, MK-6169) emerged with optimized coverage across genotypes and enhanced resilience against common RASs. These pan-genotypic inhibitors function by disrupting NS5A’s dimerization, RNA binding, and subcellular localization, thereby crippling DMV formation and viral replication [1] [10]. Their integration into combination therapies (e.g., with NS5B or NS3/4A inhibitors) has enabled simplified, high-efficacy regimens for diverse populations.

Table 3: Evolution of HCV NS5A Inhibitors

GenerationExamplesGenotypic CoverageRAS ResilienceClinical Impact
FirstDaclatasvirGT1, GT3Low (GT1a Q30R/Y93H)Foundation for GT1/GT3 therapy
LedipasvirGT1, GT4, GT5ModerateEnabled IFN-free GT1 regimens
SecondVelpatasvirAll genotypes (Pan-GT)High (retains nM potency)Simplified Pan-GT therapy
MK-6169Pan-GT (optimized)Enhanced vs. GT1/GT3 RASsAddresses unmet RAS challenges

MK-6169: Discovery and Classification as a Second-Generation NS5A Inhibitor

MK-6169 (C~54~H~62~FN~9~O~8~S, MW: 1016.20 g/mol) is a preclinical pan-genotypic NS5A inhibitor developed to overcome limitations of earlier inhibitors against resistance-associated substitutions (RASs) [10]. Its discovery originated from structure-activity relationship (SAR) studies of elbasvir analogs, focusing on modifications to the valine cap and aminal carbon regions to enhance RAS coverage [10]. These efforts yielded compounds with tricyclic bis-imidazole cores and fluorinated indole moieties, optimizing binding interactions with NS5A Domain I across genotypes. Key attributes include:

  • Pan-Genotypic Potency: EC~90~ values of 1–33 nM against GT1-6 replicons, retaining activity against GT4 and GT6 variants historically less responsive to first-generation inhibitors [7] [10].
  • Resilience to RASs: <10-fold potency shift against most common RASs (e.g., GT1a Y93H, GT1b L31V). Exceptions include GT3a Y93H (~20-fold shift) and GT3a L31V (~15-fold shift), still superior to earlier agents [7] [10].
  • Pharmacokinetics: Favorable profiles in preclinical models (rat/dog), supporting once-daily dosing [10].MK-6169’s chemical structure incorporates chiral centers enabling specific interactions with NS5A’s dimeric interface, disrupting higher-order oligomerization essential for function. It exemplifies the "second-generation" classification through its breadth of genotypic coverage and optimized barrier to resistance.

Table 4: MK-6169 Antiviral Potency Profile

VariantEC~90~ (nM)Fold-Change vs. Wild-TypeClinical Relevance
GT1a (Wild-type)1.21.0Reference potency
GT1a Y93H2218.3Common RAS in GT1a
GT1b (Wild-type)0.81.0Reference potency
GT3a (Wild-type)331.0Predominant in Asia
GT3a Y93H66020.0Common RAS in GT3a
GT4d (Wild-type)5.51.0Emerging in Colombia [3]

Properties

CAS Number

1620479-63-1

Product Name

MK-6169

IUPAC Name

Methyl ((S)-2-((S)-2-(5-((S)-6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-3-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-10-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-1-((R)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethyl)carbamate

Molecular Formula

C54H62FN9O8S

Molecular Weight

1016.2034

InChI

InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1

InChI Key

YUFPCGICBPQXOJ-YHRGPNRSSA-N

SMILES

O=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O

Solubility

Soluble in DMSO

Synonyms

MK-6169; MK 6169; MK6169;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.